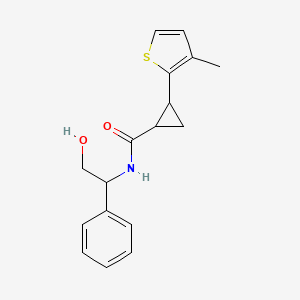![molecular formula C14H17N3O4 B7642488 ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate, commonly known as EMFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMFP is a pyrazole-based compound that has been synthesized using various methods.
作用机制
EMFP has been found to inhibit the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
EMFP has been found to have anti-inflammatory, analgesic, and antipyretic activities. It has been reported to reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. EMFP has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects. EMFP has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
EMFP has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, EMFP has some limitations, including its low solubility in water, which may limit its use in biological assays. EMFP may also have limited stability under certain conditions, which may affect its biological activity.
未来方向
There are several future directions for research on EMFP, including the synthesis of new pyrazole-based compounds with potential biological activities, the development of new methods for the synthesis and purification of EMFP, and the investigation of its potential applications in material science. Further studies are needed to elucidate the mechanism of action of EMFP and its effects on different biological systems. The potential use of EMFP in the treatment of inflammatory diseases, such as arthritis and cancer, should also be investigated.
合成方法
EMFP can be synthesized using various methods, including the reaction of 5-ethyl-3-methylfuran-2-carboxylic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with ethyl chloroformate. The obtained product can be further purified using column chromatography. Other methods include the reaction of 5-ethyl-3-methylfuran-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with hydrazine hydrate and ethyl chloroformate. The resulting compound can be purified using recrystallization.
科学研究应用
EMFP has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and material science. EMFP has been reported to have anti-inflammatory, analgesic, and antipyretic activities. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. EMFP has been used as a starting material for the synthesis of various pyrazole-based compounds with potential biological activities. EMFP has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
属性
IUPAC Name |
ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-4-9-6-8(3)12(21-9)13(18)15-11-7-10(16-17-11)14(19)20-5-2/h6-7H,4-5H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNOHLIBWVYBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(O1)C(=O)NC2=NNC(=C2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)
![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)

![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
